molecular formula C18H22N4O4 B5647313 1-[2-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-oxoethyl]-2,4(1H,3H)-pyrimidinedione

1-[2-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-oxoethyl]-2,4(1H,3H)-pyrimidinedione

Cat. No. B5647313
M. Wt: 358.4 g/mol
InChI Key: DCTOSNAMGQNGJG-UHFFFAOYSA-N
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Description

1-[2-(4-Benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-oxoethyl]-2,4(1H,3H)-pyrimidinedione is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds.

Synthesis Analysis

  • The synthesis of similar pyrimidine derivatives involves various methods, including condensation reactions and cycloadditions. For example, the work by Xiang et al. (2010) demonstrates the synthesis of pyrimido[4,5-e][1,4]diazepin-7(6H)-ones, employing a strategy based on substituted pyrimidines reacting with various amines (Xiang et al., 2010).

Molecular Structure Analysis

  • Molecular structure analysis of similar compounds involves methods like X-ray diffraction and NMR spectroscopy. For instance, the study by Moser et al. (2005) on a similar compound, Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl benzoate, involved single-crystal X-ray diffraction analysis (Moser, Bertolasi & Vaughan, 2005).

Chemical Reactions and Properties

  • The reactivity of such compounds involves various nucleophilic and electrophilic reactions. For example, the study by Fesenko et al. (2012) describes the synthesis of functionalized tetrahydro-1,3-diazepin-2-ones, highlighting the reactivity of similar pyrimidine derivatives under different conditions (Fesenko, Trafimova & Shutalev, 2012).

Physical Properties Analysis

  • The physical properties of these compounds can be deduced from their crystalline structures and molecular conformations, as demonstrated in studies involving X-ray crystallography.

Chemical Properties Analysis

  • The chemical properties, including stability, reactivity, and interaction with other molecules, are typically assessed through experimental and theoretical methods like density functional theory (DFT) and molecular orbital calculations, as seen in the study by Essa and Jalbout (2008) on a related compound (Essa & Jalbout, 2008).

properties

IUPAC Name

1-[2-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-oxoethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c23-15-11-20(10-14-4-2-1-3-5-14)8-9-21(12-15)17(25)13-22-7-6-16(24)19-18(22)26/h1-7,15,23H,8-13H2,(H,19,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOSNAMGQNGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-oxoethyl]-2,4(1H,3H)-pyrimidinedione

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